

comparative analysis of 3-substituted-1,2thiazole spectroscopic data

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Compound of Interest				
Compound Name:	3-Chloro-1,2-benzisothiazole			
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A Comparative Analysis of Spectroscopic Data for 3-Substituted-1,2-Thiazole Derivatives

This guide presents a comparative analysis of spectroscopic data for a series of 3-substituted-1,2-thiazole derivatives, focusing on compounds with amino, chloro, bromo, and aryl substituents at the 3-position. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, characterization, and application of these heterocyclic compounds.

The 1,2-thiazole scaffold is a significant heterocycle in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The nature of the substituent at the 3-position of the 1,2-thiazole ring plays a crucial role in modulating the molecule's physicochemical properties and biological activity.[1] A thorough understanding of the spectroscopic characteristics of these compounds is fundamental for their unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies.[1]

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for 3-substituted-1,2-thiazoles. It is important to note that a complete set of directly comparable data for the parent 3-substituted-1,2-thiazoles is not always readily available in the literature. Therefore, data for structurally similar derivatives are included and specified where applicable.



Table 1: ¹H NMR Spectroscopic Data (δ. ppm)

Substituent at C3	H4	Н5	Other Protons	Reference Compound
-NH2	~6.5	~7.2	-	Data for 2- amino-4- phenylthiazole shows aromatic protons in the 7.3-7.8 ppm range.
-CI	~7.8	~7.4	-	Data for the related 3-chloro- 1,2,5-thiadiazole shows a proton signal around 8.5 ppm.[1]
-Br	-	-	-	No specific ¹ H NMR data was found for the parent 3-bromo- 1,2-thiazole.[1]
-Aryl (Phenyl)	~7.6	~7.9	7.3-7.5 (m, Phenyl-H)	Data for 2- amino-4- phenylthiazole. [2]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)



Substituent at C3	C3	C4	C5	Reference Compound
-NH2	~168	~108	~139	Data for 2- amino-4- phenylthiazole.
-Cl	-	-	-	Data not readily available.[1]
-Br	-	-	-	Data not readily available.[1]
-Aryl (Phenyl)	~167	~107	~150	Data for 2- amino-4- phenylthiazole.

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Substituent at C3	Key Absorptions (Functional Group)	Reference Compound
-NH2	~3400-3200 (N-H str), ~1630 (N-H bend)	General range for primary amines.
-Cl	~800-600 (C-Cl str)	IR spectrum of 3-chloro-4- fluoro-1,2,5-thiadiazole has been reported, but direct comparison is difficult.[1]
-Br	~600-500 (C-Br str)	General range for alkyl bromides.
-Aryl (Phenyl)	~3100-3000 (Ar C-H str), ~1600, 1475 (C=C str)	General range for aromatic compounds.

Table 4: Mass Spectrometry (MS) Data (m/z)



Substituent at C3	Molecular Ion [M]+	Key Fragmentation Patterns	Reference Compound
-NH ₂	100	Loss of HCN, CS	2-aminothiazole
-Cl	119/121	Loss of Cl, HCN, CS	2-chlorothiazole
-Br	163/165	Loss of Br, HCN, CS	2-bromothiazole
-Aryl (Phenyl)	160	Loss of HCN, Ph-CN, CS	2-phenylthiazole

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 3-substituted-1,2-thiazoles are crucial for reproducible research.

General Synthesis of 3-Amino-1,2-thiazoles

A common route to 3-amino-1,2-thiazoles involves the cyclization of appropriate precursors. For instance, the reaction of a β -ketonitrile with a source of sulfur and ammonia or an amine can yield the desired product.

Protocol 1: Synthesis of 3-Amino-1,2-thiazole Derivatives

- Reaction Setup: A mixture of a suitable α,β -unsaturated nitrile (1.0 eq), elemental sulfur (1.1 eq), and a secondary amine (e.g., morpholine, 1.2 eq) in a solvent such as ethanol is prepared in a round-bottom flask.
- Reaction Condition: The mixture is heated to reflux for several hours and the reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).



Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
- Samples are dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- IR spectra are recorded on an FTIR spectrometer.
- Samples can be analyzed as a thin film on NaCl plates (for oils) or as KBr pellets (for solids).
- Absorption bands are reported in wavenumbers (cm⁻¹).

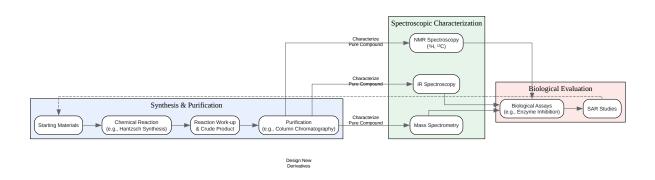
Mass Spectrometry (MS):

- Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) source.
- The mass-to-charge ratio (m/z) of the molecular ion and major fragments are reported.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of 3-substituted-1,2-thiazoles and a generalized signaling pathway where such compounds might act as inhibitors.

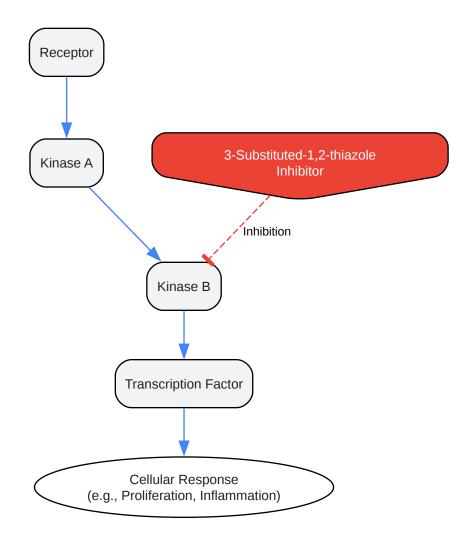




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Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of 3-substituted-1,2-thiazoles.





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Caption: Generalized kinase signaling pathway inhibited by a 3-substituted-1,2-thiazole derivative.

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